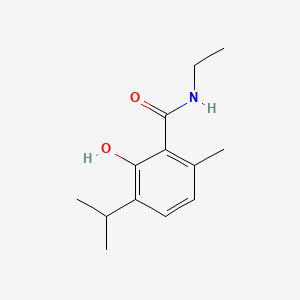

N-Ethyl-3-isopropyl-6-methylsalicylamide

Description

N-Ethyl-3-isopropyl-6-methylsalicylamide is a salicylamide derivative characterized by an N-ethyl group, a 3-isopropyl substituent, and a 6-methyl group on the aromatic ring. The structural features of this compound—such as the ethyl and isopropyl substituents—may influence its lipophilicity, metabolic stability, and receptor binding compared to simpler salicylamide analogs .

Properties

CAS No. |

3893-88-7 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-ethyl-2-hydroxy-6-methyl-3-propan-2-ylbenzamide |

InChI |

InChI=1S/C13H19NO2/c1-5-14-13(16)11-9(4)6-7-10(8(2)3)12(11)15/h6-8,15H,5H2,1-4H3,(H,14,16) |

InChI Key |

QVSFKFIUYYTROV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1O)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-isopropyl-6-methylsalicylamide typically involves the following steps:

Starting Materials: The synthesis begins with salicylic acid, which is readily available and serves as the core structure.

Amidation: The hydroxyl group of salicylic acid is converted to an amide group through a reaction with ethylamine. This step requires a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.

Alkylation: The introduction of the isopropyl and methyl groups is achieved through alkylation reactions. Isopropyl bromide and methyl iodide are commonly used alkylating agents. These reactions are typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amide nitrogen and facilitate nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-isopropyl-6-methylsalicylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the alkyl groups, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

N-Ethyl-3-isopropyl-6-methylsalicylamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as an analgesic and antipyretic agent, similar to other salicylamide derivatives.

Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-Ethyl-3-isopropyl-6-methylsalicylamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. Additionally, it may interact with other molecular pathways involved in pain and fever regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Ethyl-Substituted Analogs

| Compound Name | Aromatic Substituents | Functional Groups | Potential Impact on Properties |

|---|---|---|---|

| N-Ethyl-3-isopropyl-6-methylsalicylamide | 3-isopropyl, 6-methyl | Amide, hydroxyl | High lipophilicity; possible enhanced membrane permeability |

| N-Ethyl-3-methoxy-2',4',6'-triiodosuccinanilic acid | 3-methoxy, triiodo substituents | Carboxylic acid, amide | Increased molecular weight; potential radiocontrast applications |

| N-Ethyl-3-hydroxy-N,N-dimethylbenzenaminium bromide | 3-hydroxy, dimethylamine | Quaternary ammonium, bromide | High water solubility; cationic nature may limit CNS penetration |

| N-Ethyl-3-hexyl-3-methylglutarimide | Hexyl, methyl (glutarimide ring) | Imide | Rigid cyclic structure; potential sedative/hypnotic activity |

Key Observations:

Lipophilicity : The 3-isopropyl and 6-methyl groups in this compound likely increase its lipophilicity compared to analogs like N-Ethyl-3-hydroxy-N,N-dimethylbenzenaminium bromide, which has a polar quaternary ammonium group .

Bioavailability : The absence of ionizable groups (e.g., carboxylic acid in the triiodosuccinanilic acid derivative) may enhance oral bioavailability for the target compound.

Therapeutic Potential: Unlike iodinated analogs (e.g., triiodosuccinanilic acid), which may serve as radiocontrast agents, the target compound’s salicylamide backbone suggests anti-inflammatory or analgesic applications.

Research Findings and Limitations

- Evidence Gaps : The provided materials lack experimental data (e.g., solubility, toxicity, or efficacy) for direct comparisons. For instance, discusses 3-chloro-N-phenyl-phthalimide, a phthalimide derivative unrelated to salicylamides, highlighting its role in polymer synthesis rather than pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.